

Application Notes for the Development of Xanthoangelol-Based Therapeutic Agents

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Compound of Interest

Compound Name: Xanthoangelol

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Introduction

Xanthoangelol is a prominent chalcone, a class of natural flavonoids, primarily isolated from the Japanese plant *Angelica keiskei* Koidzumi, commonly known as Ashitaba.[1] Emerging research has highlighted its significant therapeutic potential across multiple domains, including oncology, immunology, and metabolic diseases. **Xanthoangelol** exerts its effects by modulating a variety of cellular signaling pathways, making it a compelling candidate for the development of novel therapeutic agents. These application notes provide a consolidated overview of its biological activities, quantitative data, and detailed protocols for key experimental evaluations.

Section 1: Summary of Biological Activities and Quantitative Data

Xanthoangelol has demonstrated a broad spectrum of biological activities. The following tables summarize the key quantitative findings from in vitro and in vivo studies to facilitate data comparison and experimental design.

Table 1: In Vitro Bioactivity of **Xanthoangelol**

Target/Assay	Cell Line/System	Concentration	Observed Effect	Citation(s)
Anti-Cancer				
Cytotoxicity	Neuroblastoma (IMR-32), Leukemia (Jurkat)	1-100 μ M	Concentration-dependent reduction in cell survival.	[1][2]
Apoptosis Induction	Leukemia (Jurkat)	1-10 μ M	Induces concentration-dependent early apoptosis.	[1]
DNA Synthesis Inhibition	Lewis Lung Carcinoma (LLC)	10-100 μ M	Inhibition of DNA synthesis in cancer cells.	[3]
Angiogenesis Inhibition	Human Umbilical Vein Endothelial Cells (HUVECs)	1-100 μ M	Inhibition of capillary-like tube formation.	[3]
M2 Macrophage Inhibition	M2-polarized macrophages	5-50 μ M	Inhibited phosphorylation of Stat3, suppressing differentiation.	[4]
Anti-Inflammatory				
Pro-inflammatory Factor Suppression	RAW264.7 Macrophages & 3T3-L1 Adipocytes	1-5 μ M	Decreased NO, TNF- α , and MCP-1 secretion.	[1]
NF- κ B Activation	Porcine Aortic Endothelial Cells (PAECs)	Not specified	Markedly suppressed TNF- α -induced NF- κ B activation.	[5]

Metabolic Regulation				
Adipocyte Differentiation	3T3-L1 Preadipocytes	5 μ M	Suppressed differentiation into adipocytes.	[6]
Glucose Uptake	L6 Myotubes	Not specified	Promotes glucose uptake and GLUT4 translocation.	[7]
Antibacterial				
Antibacterial Activity	Gram-Positive Bacteria	Not specified	Exhibits antibacterial properties by disrupting cell membranes.	[8]

Table 2: In Vivo Efficacy of **Xanthoangelol**

Model	Dosage	Effect	Citation(s)
Diet-Induced Obese Mice	0.1% or 0.15% w/w in diet	Suppressed inflammatory mediators in white adipose tissue.	[1]
Osteosarcoma LM8-bearing Mice	25 or 50 mg/kg (twice daily)	Inhibited tumor growth and metastasis to lung and liver.	[4]
Lewis Lung Carcinoma (LLC)-bearing Mice	50 mg/kg (daily)	Inhibited tumor growth and lung metastasis.	[3]
LLC with Intrasplenic Implantation	50 or 100 mg/kg (daily)	Inhibited liver metastasis and growth of metastasized tumors.	[3]

Table 3: IC₅₀ Values of **Xanthoangelol**

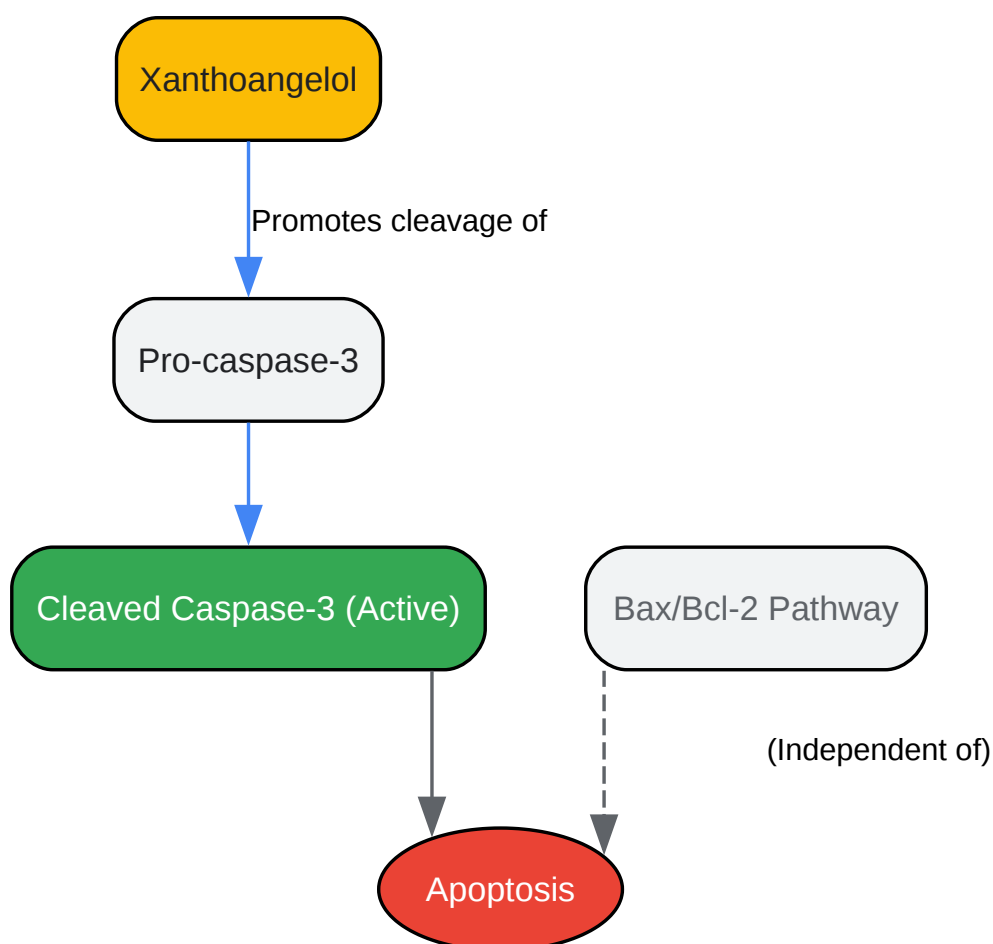
Target Enzyme/Receptor	IC ₅₀ Value	Citation(s)
Monoamine Oxidase A (MAO-A)	43.4 μ M	[9]
Monoamine Oxidase B (MAO-B)	43.9 μ M	[9]
α -glucosidase	14.45 μ M	[10]
Dipeptidyl peptidase-IV (DPP-IV)	10.49 μ M	[10]

Section 2: Key Signaling Pathways Modulated by Xanthoangelol

Xanthoangelol's therapeutic effects are underpinned by its ability to interact with and modulate several critical intracellular signaling pathways.

Anti-Cancer and Pro-Apoptotic Pathways

In cancer cells, particularly neuroblastoma and leukemia, **Xanthoangelol** induces apoptosis primarily through the activation of caspase-3.[2] This mechanism is noteworthy as it appears to be independent of the Bax/Bcl-2 signaling axis, suggesting it may overcome certain forms of apoptosis resistance.[2][11]



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Caption: **Xanthoangelol**-induced caspase-3-dependent apoptosis pathway.

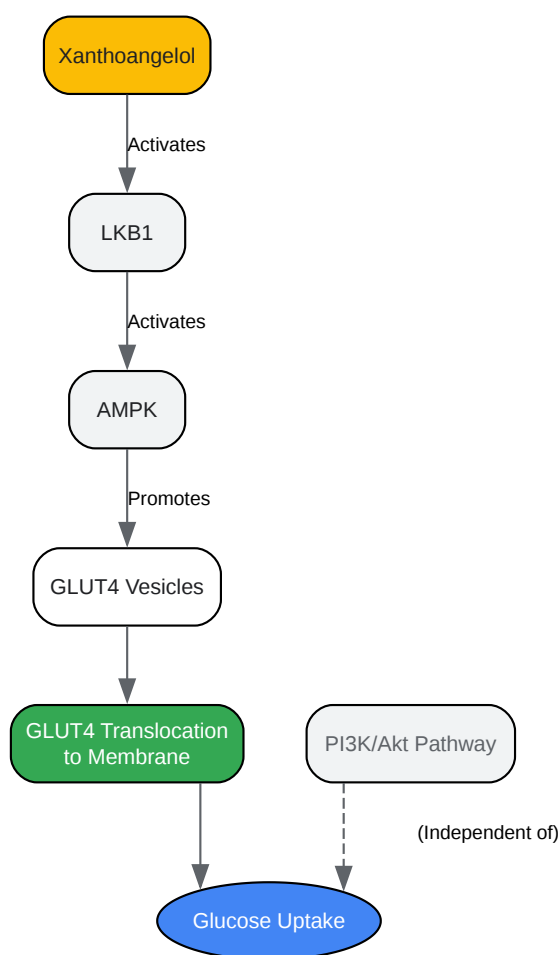
Anti-Inflammatory Pathways

Xanthoangelol demonstrates potent anti-inflammatory activity by inhibiting key pro-inflammatory signaling cascades. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF- κ B) by preventing the phosphorylation of its inhibitory subunit, I κ B α .^[5]^[12] Additionally, it can inhibit the JNK and AP-1 pathways, leading to a reduction in the expression of inflammatory mediators like TNF- α and MCP-1.^[1]^[13]

Caption: Inhibition of the NF- κ B signaling pathway by **Xanthoangelol**.

Metabolic Regulation Pathways

Xanthoangelol influences metabolic processes, including adipogenesis and glucose uptake. It suppresses the differentiation of preadipocytes by activating AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways, specifically ERK and JNK.^[6] The activation of the LKB1/AMPK pathway in skeletal muscle cells is also responsible for promoting GLUT4 translocation to the cell membrane, enhancing glucose uptake and thereby helping to prevent hyperglycemia.^[7] This action is independent of the canonical insulin-stimulated PI3K/Akt pathway.^[7]



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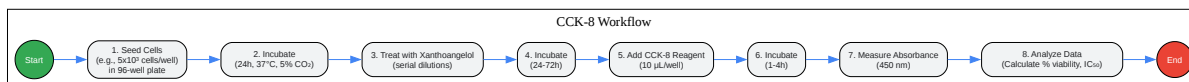
Caption: **Xanthoangelol** promotes glucose uptake via the LKB1/AMPK pathway.

Section 3: Standardized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the biological effects of **Xanthoangelol**.

Protocol 3.1: In Vitro Cytotoxicity Assessment (CCK-8 Assay)

This protocol determines the effect of **Xanthoangelol** on cell viability.



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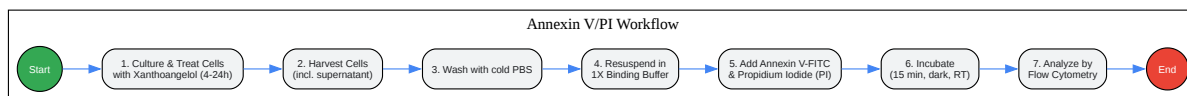
Caption: Standard workflow for assessing cell viability using a CCK-8 assay.

Methodology:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Compound Preparation:** Prepare a stock solution of **Xanthoangelol** in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
- **Treatment:** Remove the old medium and add 100 µL of medium containing the various concentrations of **Xanthoangelol** to the wells. Include vehicle control (DMSO) and untreated control wells.
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- **Assay:** Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- **Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Analysis:** Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Apoptosis Detection by Annexin V/PI Staining

This protocol quantifies apoptosis (early and late stages) induced by **Xanthoangelol** using flow cytometry.[2]



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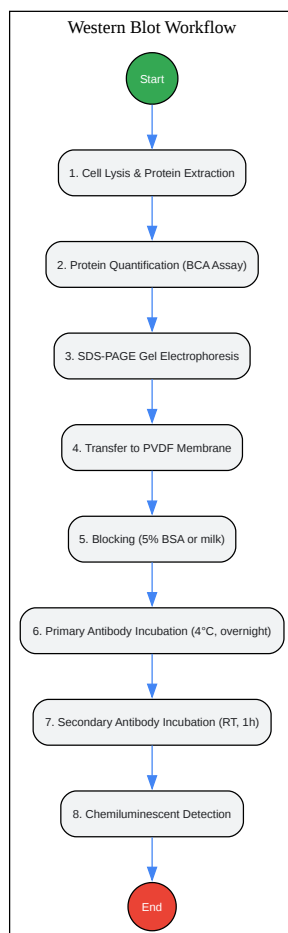
Caption: Workflow for apoptosis detection via Annexin V and PI staining.

Methodology:

- Cell Treatment: Culture cells to ~70-80% confluency and treat with **Xanthoangelol** at the desired concentrations for a specified time (e.g., 4, 12, or 24 hours).
- Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
- Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
- Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
- Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate at room temperature for 15 minutes in the dark.
- Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
 - Interpretation:
 - Annexin V(-) / PI(-): Live cells
 - Annexin V(+) / PI(-): Early apoptotic cells
 - Annexin V(+) / PI(+): Late apoptotic/necrotic cells
 - Annexin V(-) / PI(+): Necrotic cells

Protocol 3.3: Protein Expression Analysis by Western Blot

This protocol is used to detect changes in the expression or phosphorylation status of key proteins in signaling pathways (e.g., Caspase-3, p-STAT3, p-I κ B α) following **Xanthoangelol** treatment.[4][11]



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